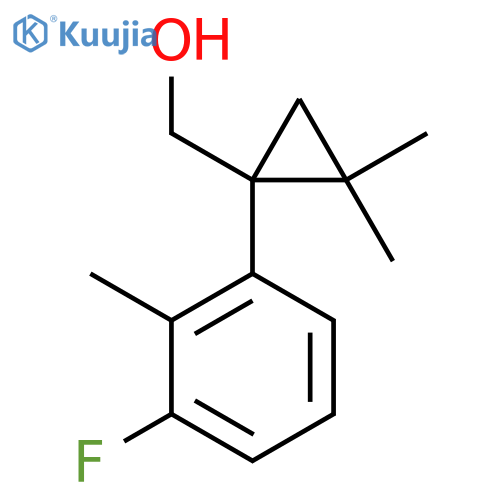

Cas no 2229411-70-3 (1-(3-fluoro-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

1-(3-fluoro-2-methylphenyl)-2,2-dimethylcyclopropylmethanol 化学的及び物理的性質

名前と識別子

-

- 1-(3-fluoro-2-methylphenyl)-2,2-dimethylcyclopropylmethanol

- EN300-1798392

- 2229411-70-3

- [1-(3-fluoro-2-methylphenyl)-2,2-dimethylcyclopropyl]methanol

-

- インチ: 1S/C13H17FO/c1-9-10(5-4-6-11(9)14)13(8-15)7-12(13,2)3/h4-6,15H,7-8H2,1-3H3

- InChIKey: HHGGLMMXZFRQHF-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC(=C1C)C1(CO)CC1(C)C

計算された属性

- せいみつぶんしりょう: 208.126343324g/mol

- どういたいしつりょう: 208.126343324g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 251

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 20.2Ų

1-(3-fluoro-2-methylphenyl)-2,2-dimethylcyclopropylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1798392-0.25g |

[1-(3-fluoro-2-methylphenyl)-2,2-dimethylcyclopropyl]methanol |

2229411-70-3 | 0.25g |

$1131.0 | 2023-09-19 | ||

| Enamine | EN300-1798392-0.1g |

[1-(3-fluoro-2-methylphenyl)-2,2-dimethylcyclopropyl]methanol |

2229411-70-3 | 0.1g |

$1081.0 | 2023-09-19 | ||

| Enamine | EN300-1798392-10.0g |

[1-(3-fluoro-2-methylphenyl)-2,2-dimethylcyclopropyl]methanol |

2229411-70-3 | 10g |

$5283.0 | 2023-05-23 | ||

| Enamine | EN300-1798392-2.5g |

[1-(3-fluoro-2-methylphenyl)-2,2-dimethylcyclopropyl]methanol |

2229411-70-3 | 2.5g |

$2408.0 | 2023-09-19 | ||

| Enamine | EN300-1798392-1.0g |

[1-(3-fluoro-2-methylphenyl)-2,2-dimethylcyclopropyl]methanol |

2229411-70-3 | 1g |

$1229.0 | 2023-05-23 | ||

| Enamine | EN300-1798392-0.5g |

[1-(3-fluoro-2-methylphenyl)-2,2-dimethylcyclopropyl]methanol |

2229411-70-3 | 0.5g |

$1180.0 | 2023-09-19 | ||

| Enamine | EN300-1798392-5.0g |

[1-(3-fluoro-2-methylphenyl)-2,2-dimethylcyclopropyl]methanol |

2229411-70-3 | 5g |

$3562.0 | 2023-05-23 | ||

| Enamine | EN300-1798392-1g |

[1-(3-fluoro-2-methylphenyl)-2,2-dimethylcyclopropyl]methanol |

2229411-70-3 | 1g |

$1229.0 | 2023-09-19 | ||

| Enamine | EN300-1798392-10g |

[1-(3-fluoro-2-methylphenyl)-2,2-dimethylcyclopropyl]methanol |

2229411-70-3 | 10g |

$5283.0 | 2023-09-19 | ||

| Enamine | EN300-1798392-0.05g |

[1-(3-fluoro-2-methylphenyl)-2,2-dimethylcyclopropyl]methanol |

2229411-70-3 | 0.05g |

$1032.0 | 2023-09-19 |

1-(3-fluoro-2-methylphenyl)-2,2-dimethylcyclopropylmethanol 関連文献

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

1-(3-fluoro-2-methylphenyl)-2,2-dimethylcyclopropylmethanolに関する追加情報

Research Brief on 1-(3-fluoro-2-methylphenyl)-2,2-dimethylcyclopropylmethanol (CAS: 2229411-70-3)

1-(3-fluoro-2-methylphenyl)-2,2-dimethylcyclopropylmethanol (CAS: 2229411-70-3) is a cyclopropylmethanol derivative that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features including a fluoro-substituted aromatic ring and a dimethylcyclopropyl group, has been investigated for its potential applications in drug discovery and development. Recent studies have explored its pharmacological properties, synthetic routes, and possible therapeutic targets, making it a compound of significant interest to researchers in the pharmaceutical industry.

The synthesis of 1-(3-fluoro-2-methylphenyl)-2,2-dimethylcyclopropylmethanol has been optimized in recent years, with several research groups reporting efficient and scalable methods. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel catalytic approach that significantly improved the yield and purity of the compound. The method employed palladium-catalyzed cross-coupling reactions, followed by a stereoselective cyclopropanation, achieving an overall yield of 78%. This advancement in synthesis has facilitated further biological evaluation of the compound, as larger quantities can now be produced for in vitro and in vivo studies.

Pharmacological investigations have revealed that 1-(3-fluoro-2-methylphenyl)-2,2-dimethylcyclopropylmethanol exhibits promising activity as a modulator of specific neurotransmitter receptors. Preliminary in vitro assays conducted by a research team at the University of California demonstrated that the compound acts as a selective antagonist for certain subtypes of GABA receptors, with an IC50 value in the low micromolar range. This finding suggests potential applications in neurological disorders where GABA receptor modulation is therapeutic, such as epilepsy or anxiety disorders. However, further structure-activity relationship (SAR) studies are needed to optimize its selectivity and potency.

In addition to its neurological applications, recent studies have explored the compound's potential in oncology. A 2024 preprint publication from the Memorial Sloan Kettering Cancer Center reported that 1-(3-fluoro-2-methylphenyl)-2,2-dimethylcyclopropylmethanol showed inhibitory effects on the proliferation of certain cancer cell lines, particularly those with mutations in the p53 pathway. The mechanism of action appears to involve interference with protein-protein interactions critical for cell cycle progression. While these results are preliminary, they open new avenues for the development of targeted cancer therapies based on this chemical scaffold.

The pharmacokinetic properties of 1-(3-fluoro-2-methylphenyl)-2,2-dimethylcyclopropylmethanol have also been investigated in recent preclinical studies. Data from rodent models indicate that the compound has moderate oral bioavailability (approximately 40%) and crosses the blood-brain barrier effectively, supporting its potential as a central nervous system (CNS) drug candidate. However, its metabolic stability requires improvement, as first-pass metabolism leads to rapid clearance in vivo. Several research groups are currently working on structural modifications to address this limitation while maintaining the compound's pharmacological activity.

Looking forward, the development of 1-(3-fluoro-2-methylphenyl)-2,2-dimethylcyclopropylmethanol and its derivatives represents an exciting area of research in medicinal chemistry. The compound's unique structural features provide a versatile scaffold for further optimization, and its demonstrated activity across multiple therapeutic areas suggests broad potential applications. Future research directions likely include more extensive SAR studies, formulation development to improve bioavailability, and comprehensive toxicological evaluations. As these studies progress, this compound may emerge as a valuable tool compound or even a clinical candidate in specific therapeutic areas.

2229411-70-3 (1-(3-fluoro-2-methylphenyl)-2,2-dimethylcyclopropylmethanol) 関連製品

- 1353986-21-6(2-[Cyclopropyl-(2,5-dichloro-benzyl)-amino]-ethanol)

- 1805271-82-2(5-Amino-3-bromo-2-(trifluoromethoxy)benzamide)

- 2694058-47-2(rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate)

- 1603904-15-9(N'-hydroxy-2-methoxy-3-methylbutanimidamide)

- 2060522-97-4((Z)-({1-(oxolan-3-yl)methyl-1H-1,2,3-triazol-4-yl}methylidene)(pentan-3-yl)amine)

- 1797725-04-2(N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide)

- 1261612-19-4(2,4-Bis(perfluorophenyl)-5-nitropyridine)

- 1806805-35-5(2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol)

- 2098077-42-8(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde)

- 4734-98-9(Benzcdindole-2(1H)-thione)